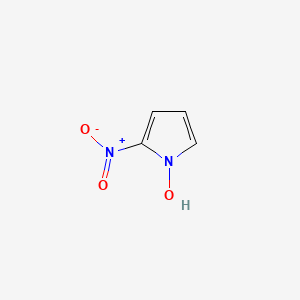

2-Nitro-1H-pyrrol-1-ol

CAS No.: 657392-07-9

Cat. No.: VC16804001

Molecular Formula: C4H4N2O3

Molecular Weight: 128.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 657392-07-9 |

|---|---|

| Molecular Formula | C4H4N2O3 |

| Molecular Weight | 128.09 g/mol |

| IUPAC Name | 1-hydroxy-2-nitropyrrole |

| Standard InChI | InChI=1S/C4H4N2O3/c7-5-3-1-2-4(5)6(8)9/h1-3,7H |

| Standard InChI Key | FBCDLNMAOOXTGF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C(=C1)[N+](=O)[O-])O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Nomenclature

2-Nitro-1H-pyrrole (C₄H₄N₂O₂) belongs to the class of nitroazoles, characterized by a five-membered aromatic ring containing one oxygen and two nitrogen atoms. The IUPAC name derives from the nitro substituent at the 2-position of the 1H-pyrrole backbone . Its SMILES notation (C1=CNC(=C1)N+[O-]) and InChIKey (FTBBGQKRYUTLMP-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 112.09 g/mol | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 267.9 ± 13.0°C at 760 mmHg | |

| Flash Point | 115.8 ± 19.8°C | |

| LogP | 0.60 | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The preparation of 2-Nitro-1H-pyrrole typically involves nitration of pyrrole derivatives. A notable method employs chloroacetone and 1,4-phenylenediamine to form 1,4-bis[(2-oxopropyl)amino]benzene, which undergoes cyclization with dimethylformamide dimethylacetal (DMFDMA) to yield polysubstituted pyrroles . Gold-catalyzed nitro-Mannich/hydroamination cascades offer an alternative one-pot synthesis route, achieving yields up to 79% under optimized conditions .

Functionalization Reactions

The nitro group at the 2-position activates the pyrrole ring for electrophilic substitution. For example:

-

Cycloaddition: Reacts with ylidenemalononitriles to form 5-acetyl-2-amino-4-aryl-pyrrole carbonitriles .

-

Condensation: With malononitrile, it generates 2-amino-4-methyl-1H-pyrrol-3-carbonitrile derivatives, confirmed via IR (2187 cm⁻¹ CN stretch) and NMR (δ 6.85–6.53 ppm pyrrole protons) .

Physicochemical Behavior and Stability

Thermal Properties

The compound exhibits moderate thermal stability, decomposing above 250°C. Its boiling point of 267.9°C suggests suitability for high-temperature reactions, though the flash point of 115.8°C necessitates cautious handling to prevent combustion.

Solubility and Partitioning

With a LogP of 0.60 , 2-Nitro-1H-pyrrole demonstrates moderate lipophilicity, favoring polar aprotic solvents like dimethyl sulfoxide (DMSO). Aqueous solubility remains limited (0.0 ± 0.5 mmHg vapor pressure at 25°C) , complicating biological assays without cosolvents.

Applications in Pharmaceutical and Materials Chemistry

Antibacterial Agents

Bispyrrole derivatives synthesized from 2-Nitro-1H-pyrrole show marked activity against Staphylococcus aureus (MIC 8–16 µg/mL) and Escherichia coli (MIC 16–32 µg/mL) . The nitro group enhances membrane permeability, while the pyrrole core disrupts bacterial DNA gyrase.

Organic Electronics

The conjugated π-system and electron-withdrawing nitro group make this compound a candidate for organic semiconductors. Theoretical studies predict a bandgap of 3.2 eV, suitable for hole-transport layers in OLEDs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume